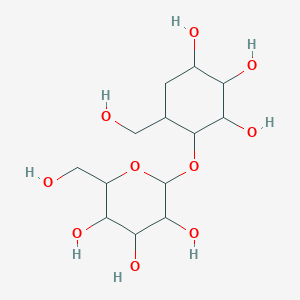

D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI)

Description

D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) is a disaccharide analog, structurally similar to maltose, but with distinct chemical properties It consists of two glucose units linked by a glycosidic bond, similar to maltose, but with variations that confer unique characteristics

Propriétés

Numéro CAS |

143956-62-1 |

|---|---|

Formule moléculaire |

C13H24O10 |

Poids moléculaire |

340.32 g/mol |

Nom IUPAC |

2-(hydroxymethyl)-6-[2,3,4-trihydroxy-6-(hydroxymethyl)cyclohexyl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C13H24O10/c14-2-4-1-5(16)7(17)10(20)12(4)23-13-11(21)9(19)8(18)6(3-15)22-13/h4-21H,1-3H2 |

Clé InChI |

QEPBBTWOHBYIIZ-UHFFFAOYSA-N |

SMILES |

C1C(C(C(C(C1O)O)O)OC2C(C(C(C(O2)CO)O)O)O)CO |

SMILES canonique |

C1C(C(C(C(C1O)O)O)OC2C(C(C(C(O2)CO)O)O)O)CO |

Autres numéros CAS |

143956-62-1 |

Synonymes |

pseudo-cellobiose pseudo-cellobiose, (3B-alpha)-isomer pseudo-cellobiose, (4A-beta)-isomer pseudo-cellobiose, (4B-beta)-isome |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) can be synthesized through enzymatic or chemical methods. One common approach involves the use of glycosyltransferases, which facilitate the transfer of glucose units to form the desired glycosidic bond. The reaction conditions typically include a buffered aqueous solution, with optimal pH and temperature conditions to ensure enzyme activity.

Industrial Production Methods: In an industrial setting, pseudo-maltose production can be scaled up using bioreactors. The process involves the cultivation of microorganisms that express the necessary enzymes for pseudo-maltose synthesis. The reaction is carried out under controlled conditions to maximize yield and purity. Downstream processing includes purification steps such as chromatography to isolate the compound.

Analyse Des Réactions Chimiques

Types of Reactions: D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) undergoes various chemical reactions, including:

Oxidation: D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) can be oxidized to form corresponding acids.

Reduction: Reduction reactions can convert pseudo-maltose into sugar alcohols.

Substitution: Glycosidic bonds in pseudo-maltose can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are typical reducing agents.

Substitution: Acidic or basic conditions can facilitate substitution reactions, often using catalysts like Lewis acids.

Major Products:

Oxidation: Produces gluconic acid derivatives.

Reduction: Results in the formation of sugar alcohols such as sorbitol.

Substitution: Yields various glycosidic derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) has diverse applications in scientific research:

Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.

Biology: Serves as a substrate for studying enzyme kinetics and carbohydrate metabolism.

Medicine: Investigated for its potential as a therapeutic agent in diabetes management due to its structural similarity to maltose.

Industry: Utilized in the production of bio-based materials and as a precursor for synthesizing other valuable compounds.

Mécanisme D'action

The mechanism of action of pseudo-maltose involves its interaction with specific enzymes and receptors. In biological systems, pseudo-maltose can inhibit enzymes like α-glucosidase, which are involved in carbohydrate digestion. This inhibition slows down the breakdown of complex carbohydrates, leading to a gradual release of glucose and better glycemic control. The molecular targets include the active sites of these enzymes, where pseudo-maltose binds and prevents substrate access.

Comparaison Avec Des Composés Similaires

Maltose: A disaccharide consisting of two glucose units linked by an α(1→4) glycosidic bond.

Isomaltose: Similar to maltose but with an α(1→6) glycosidic bond.

Trehalose: A disaccharide with two glucose units linked by an α(1→1) bond.

Uniqueness of D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI): D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) is unique due to its modified glycosidic bond, which imparts different chemical and biological properties compared to other disaccharides. This uniqueness makes it a valuable compound for studying carbohydrate chemistry and developing new therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.